![molecular formula C13H20N2O B1348360 1-(4-Methoxy-benzyl)-[1,4]diazepane CAS No. 61903-26-2](/img/structure/B1348360.png)
1-(4-Methoxy-benzyl)-[1,4]diazepane
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Description
1-(4-Methoxy-benzyl)-[1,4]diazepane is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Methoxy-benzyl)-[1,4]diazepane is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of diazepanes, which are characterized by a seven-membered ring containing two nitrogen atoms. The methoxy group at the para position of the benzyl moiety is believed to enhance its lipophilicity and influence its interaction with biological targets.
Pharmacological Effects
- Anticonvulsant Activity : Research indicates that compounds with diazepane structures exhibit anticonvulsant properties. For instance, similar compounds have shown efficacy in models of epilepsy, suggesting that this compound may also possess such activity. Studies using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests have demonstrated significant protective effects against seizures at varying doses .
- Anxiolytic Effects : Diazepanes are known for their anxiolytic properties. The mechanism typically involves modulation of GABAergic neurotransmission, enhancing the inhibitory effects of GABA in the central nervous system. This suggests that this compound could be explored for its potential in treating anxiety disorders.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of diazepanes may exhibit antimicrobial properties. For example, certain benzo[1,4]diazepines have shown activity against various bacterial strains through interference with quorum sensing mechanisms .
The biological activity of this compound is likely mediated through several mechanisms:
- GABA Receptor Modulation : Similar diazepane compounds have been shown to bind to GABA_A receptors, enhancing GABA's inhibitory effects on neuronal excitability.
- Matrix Metalloproteinase Inhibition : Some studies suggest that related compounds can inhibit matrix metalloproteinases (MMPs), which play a role in various pathological processes including cancer metastasis .
Study 1: Anticonvulsant Efficacy
In a controlled study examining several diazepane derivatives, it was found that this compound exhibited significant anticonvulsant activity in both MES and PTZ models at doses ranging from 30 to 100 mg/kg. The protective index was calculated to be above 25, indicating a favorable therapeutic window compared to traditional anticonvulsants like phenytoin and carbamazepine.
Study 2: Anxiolytic Potential
A behavioral study assessed the anxiolytic effects of various diazepane derivatives using the elevated plus maze test. Results indicated that this compound significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels.
Data Summary Table
Activity | Model Used | Dose (mg/kg) | Outcome |
---|---|---|---|
Anticonvulsant | MES/PTZ | 30-100 | Significant seizure protection |
Anxiolytic | Elevated Plus Maze | 10-50 | Increased open arm time |
Antimicrobial | Bacterial Assays | Varies | Inhibition of quorum sensing |
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-5-3-12(4-6-13)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOXLCZSXSVSCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330272 |
Source
|
Record name | 1-(4-Methoxy-benzyl)-[1,4]diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61903-26-2 |
Source
|
Record name | 1-(4-Methoxy-benzyl)-[1,4]diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-methoxyphenyl)methyl]-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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